3-(aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride
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Overview
Description
3-(aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives Isoindolines are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride typically involves the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalimide derivative.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using a suitable amine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the isoindoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-(aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of isoindoline derivatives with biological targets.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to them, leading to changes in their function and subsequent biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one
- 3-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one
- 3-(aminomethyl)-3-methyl-1H-isoindol-1-one
Uniqueness
3-(aminomethyl)-3-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride is unique due to the presence of the aminomethyl group and the hydrochloride salt form These features can influence its solubility, stability, and reactivity, making it distinct from other similar compounds
Properties
CAS No. |
2639427-82-8 |
---|---|
Molecular Formula |
C10H13ClN2O |
Molecular Weight |
212.7 |
Purity |
95 |
Origin of Product |
United States |
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